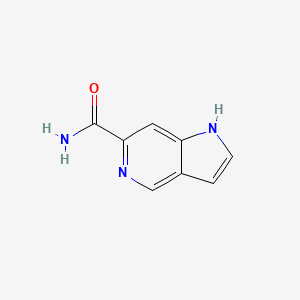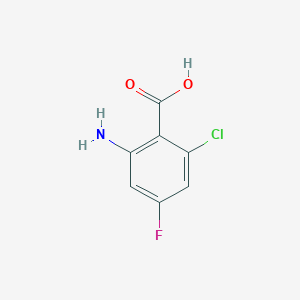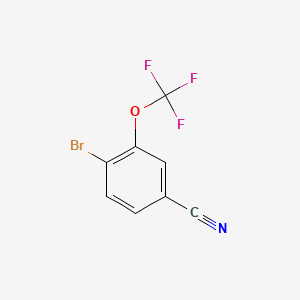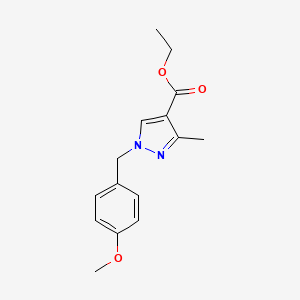![molecular formula C10H16N2 B1375473 3-[(Dimethylamino)methyl]-5-methylaniline CAS No. 884341-48-4](/img/structure/B1375473.png)
3-[(Dimethylamino)methyl]-5-methylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(Dimethylamino)methyl]-5-methylaniline: is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a dimethylamino group attached to a methyl-substituted aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
-
Reductive Alkylation: One common method for synthesizing 3-[(Dimethylamino)methyl]-5-methylaniline involves the reductive alkylation of 5-methylaniline with formaldehyde and dimethylamine. The reaction typically occurs in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst.
-
Mannich Reaction: Another approach is the Mannich reaction, where 5-methylaniline reacts with formaldehyde and dimethylamine under acidic conditions to form the desired product.
Industrial Production Methods:
Industrial production of this compound often employs continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
-
Oxidation: 3-[(Dimethylamino)methyl]-5-methylaniline can undergo oxidation reactions to form corresponding nitroso or nitro derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
-
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
-
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives. Halogenation, nitration, and sulfonation are typical examples.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and nitric acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation with palladium or platinum catalysts.
Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid.
Major Products Formed:
Oxidation: Nitroso and nitro derivatives.
Reduction: Secondary and tertiary amines.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
Chemistry:
Organic Synthesis: 3-[(Dimethylamino)methyl]-5-methylaniline is used as an intermediate in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals.
Catalysis: It serves as a ligand in catalytic reactions, enhancing the efficiency and selectivity of the processes.
Biology and Medicine:
Pharmaceuticals: The compound is investigated for its potential use in drug development, particularly as a building block for active pharmaceutical ingredients (APIs).
Biological Studies: It is used in the study of enzyme interactions and receptor binding due to its structural similarity to biologically active amines.
Industry:
Materials Science: The compound is utilized in the production of polymers and resins, contributing to the development of advanced materials with specific properties.
Textile Industry: It is employed in the synthesis of dyes and colorants for textile applications.
Mechanism of Action
The mechanism of action of 3-[(Dimethylamino)methyl]-5-methylaniline involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group enhances its binding affinity to these targets, facilitating various biochemical processes. The compound can act as an inhibitor or activator, depending on the specific pathway involved.
Comparison with Similar Compounds
N,N-Dimethylaniline: Similar in structure but lacks the methyl group on the aromatic ring.
N-Methylaniline: Contains only one methyl group attached to the nitrogen atom.
Aniline: The parent compound without any substituents on the nitrogen or aromatic ring.
Uniqueness:
3-[(Dimethylamino)methyl]-5-methylaniline is unique due to the presence of both the dimethylamino group and the methyl group on the aromatic ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research.
Properties
IUPAC Name |
3-[(dimethylamino)methyl]-5-methylaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c1-8-4-9(7-12(2)3)6-10(11)5-8/h4-6H,7,11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEBYHBHCQFEPGH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N)CN(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
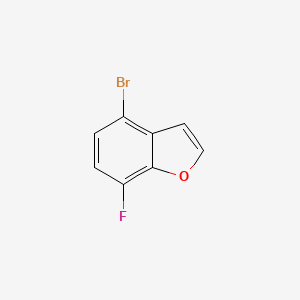
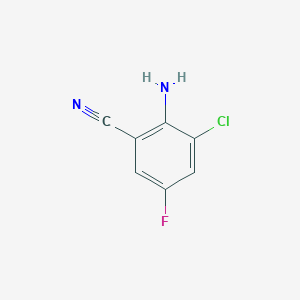
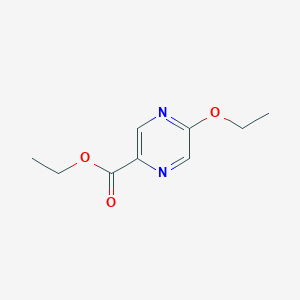
![1-[(Tert-butoxy)carbonyl]-5-methylpiperidine-3-carboxylic acid](/img/structure/B1375394.png)

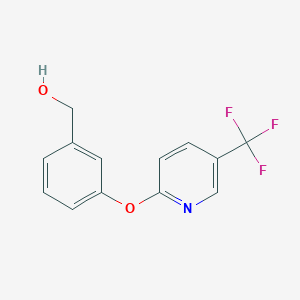


![1-[(Benzyloxy)carbonyl]azepane-4-carboxylic acid](/img/structure/B1375403.png)
